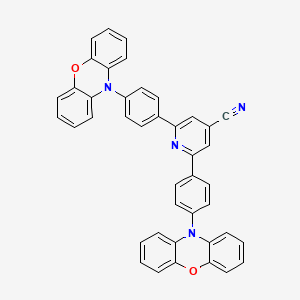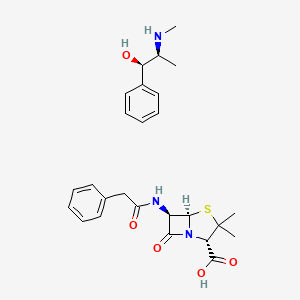
6'-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a propylamino group, and a butyrotoluidide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with a propyl halide to introduce the propylamino group.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro group.
Industrial Production Methods
Industrial production of 6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(propylamino)-o-toluidide: Similar structure but lacks the butyro group.
2-(Propylamino)-o-butyrotoluidide: Similar structure but lacks the chloro group.
6’-Chloro-2-(methylamino)-o-butyrotoluidide: Similar structure but has a methylamino group instead of a propylamino group.
Uniqueness
6’-Chloro-2-(propylamino)-o-butyrotoluidide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
77985-17-2 |
|---|---|
Fórmula molecular |
C14H22Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
[1-(2-chloro-6-methylanilino)-1-oxobutan-2-yl]-propylazanium;chloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-9-16-12(5-2)14(18)17-13-10(3)7-6-8-11(13)15;/h6-8,12,16H,4-5,9H2,1-3H3,(H,17,18);1H |
Clave InChI |
BDCFRQJLCIAEOS-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH2+]C(CC)C(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



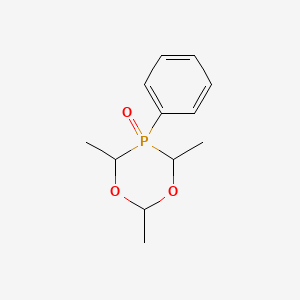


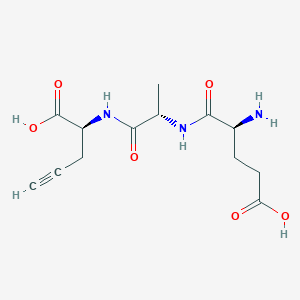
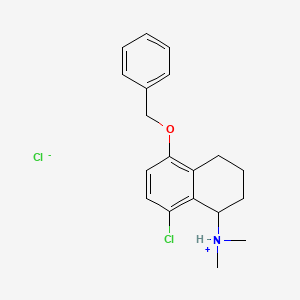

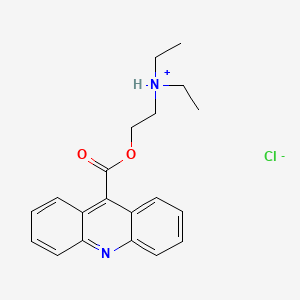
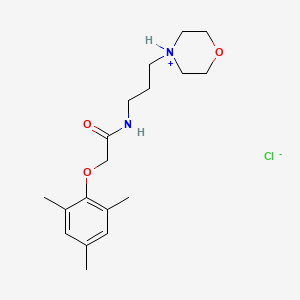
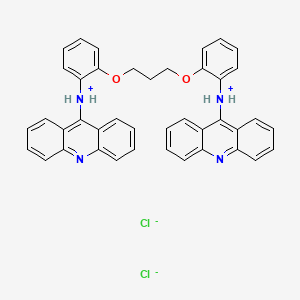
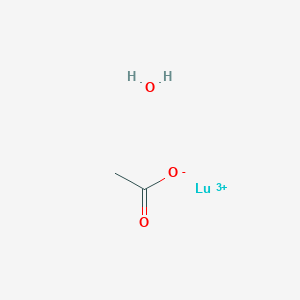
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
